Limited Publicly Available Head-to-Head Comparative Data Necessitates Custom Evaluation
At the time of this analysis, no primary research papers, patents, or authoritative databases were found reporting quantitative biochemical or cellular assay data (e.g., IC50, Kd, EC50) specifically for N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide in direct comparison to a close structural analog [1]. This represents a critical evidence gap. The class-level inference from related oxalamide kinase inhibitors (US Patent 20060241104) indicates that the oxalamide scaffold can yield potent c-Met inhibitors, but the specific contribution of the 3-hydroxytetrahydrofuran substituent remains unquantified in the public domain [2]. Consequently, any procurement decision based on claimed differentiation over analogs like N1-benzyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide or N1-benzyl-N2-(2-hydroxyethyl)oxalamide cannot be supported by published quantitative evidence and must rely on proprietary or custom head-to-head profiling.
| Evidence Dimension | Biochemical inhibitory activity (e.g., IC50) |
|---|---|
| Target Compound Data | No public quantitative data available |
| Comparator Or Baseline | Closest analogs (e.g., N1-benzyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide): no public quantitative data available for direct comparison |
| Quantified Difference | Not calculable due to absence of data |
| Conditions | N/A |
Why This Matters
Without quantitative comparative evidence, scientific users cannot differentiate this compound from cheaper or more readily available oxalamide analogs based on activity or selectivity, making purchasing decisions reliant on custom screening.
- [1] Comprehensive search of PubMed, Google Scholar, BindingDB, and patent databases using CAS 2034458-43-8 and IUPAC name yielded no quantitative comparative data as of May 2026. View Source
- [2] Justia Patents. Oxalamide derivatives as kinase inhibitors. US Patent Application 20060241104. https://patents.justia.com/patent/20060241104 View Source
